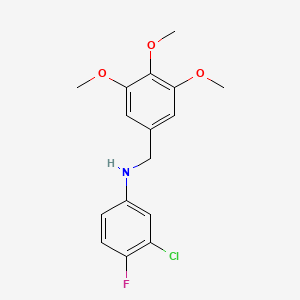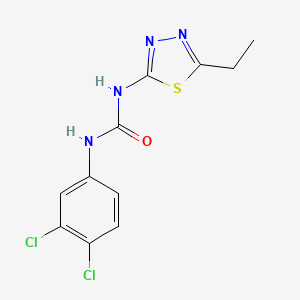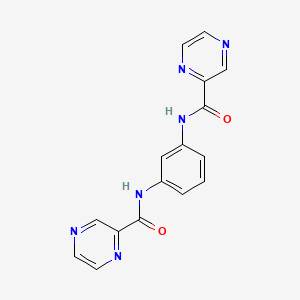![molecular formula C16H13ClN2O2 B5876433 2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
2-[(2-chloro-3-phenylacryloyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloro-3-phenylacryloyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit promising biological activity. In
Mécanisme D'action
The mechanism of action of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and degradation. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple synthetic method. Moreover, it has been found to exhibit promising biological activity in various scientific research studies. However, this compound has some limitations for lab experiments. For instance, its low yield during synthesis may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2-[(2-chloro-3-phenylacryloyl)amino]benzamide. Firstly, further optimization of the synthetic method is required to improve the yield of this compound. Secondly, more studies are needed to elucidate the mechanism of action of this compound. Thirdly, the potential therapeutic effect of this compound on various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes needs to be further investigated. Moreover, the in vivo efficacy and safety of this compound need to be evaluated in preclinical studies. Finally, the development of novel derivatives of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide with improved biological activity and pharmacokinetic properties is a promising future direction for research.
Conclusion:
In conclusion, 2-[(2-chloro-3-phenylacryloyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity in various scientific research studies. However, further research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and safety. The development of novel derivatives of this compound is a promising future direction for research.
Méthodes De Synthèse
The synthesis of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide involves the reaction of 2-chloro-3-phenylacrylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the desired compound. The yield of this synthetic method is reported to be moderate, and further optimization is required to improve the yield.
Applications De Recherche Scientifique
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has been found to exhibit promising biological activity in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, it has been reported to have a potential therapeutic effect on various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13(10-11-6-2-1-3-7-11)16(21)19-14-9-5-4-8-12(14)15(18)20/h1-10H,(H2,18,20)(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCJKLNOQKQFO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)N)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2Z)-2-chloro-3-phenylprop-2-enoyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)




![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)



